molecular formula C17H17N3O2S B2552381 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one CAS No. 1396850-05-7

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

Cat. No.: B2552381
CAS No.: 1396850-05-7
M. Wt: 327.4
InChI Key: YGAFMCNCTYDXQV-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is a complex organic compound that features a unique fusion of tetrahydroisoquinoline and pyrimido[2,1-b][1,3]thiazinone structures

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: H2O2, TBHP

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has several scientific research applications:

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c21-15-5-7-18-17-20(15)10-14(11-23-17)16(22)19-8-6-12-3-1-2-4-13(12)9-19/h1-5,7,14H,6,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAFMCNCTYDXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3CN4C(=O)C=CN=C4SC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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